molecular formula C30H40S2 B579967 2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole CAS No. 583050-70-8

2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole

Cat. No. B579967
M. Wt: 464.77
InChI Key: YWIGIVGUASXDPK-UHFFFAOYSA-N
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Description

2,7-Dioctyl-1benzothiolo3,2-bbenzothiole (C8-BTBT) is an organic semiconductor material . It has been used in the fabrication of organic thin film transistors (OFETs), photovoltaic cells, and organic light emitting diodes (OLEDs) . It has also been used as a hole transporting layer for perovskite solar cells .


Synthesis Analysis

The synthesis of 2,7-Dioctyl-1benzothiolo3,2-bbenzothiole (C8-BTBT) involves the use of 1benzothieno3,2-bbenzothiophene (BTBT) as a starting compound. The synthesis process also involves the use of hydrazine hydrate and potassium hydroxide .


Molecular Structure Analysis

The molecular structure of C8-BTBT has been studied using various techniques such as ultraviolet photoemission spectroscopy (UPS), X-ray photoemission spectroscopy (XPS), atomic force microscopy (AFM), and grazing X-ray diffraction measurement (GIXRD) . The C8-BTBT lattice undergoes a transition from monoclinic to triclinic crystal system at temperatures below 160 K .


Chemical Reactions Analysis

C8-BTBT has been used as a hole transporting layer in perovskite solar cells . The power conversion efficiency of the device with the C8-BTBT film was 22.45% with negligible hysteresis .


Physical And Chemical Properties Analysis

C8-BTBT exhibits good solubility and impressive hole mobility . The band width enhancement is up to 8% under 2% of compressive strain along the x direction, and 14% under 4% of tensile strain along the y direction .

Scientific Research Applications

Application in Organic Thin-Film Transistors (OTFTs)

  • Scientific Field : Material Science, Electronics .
  • Summary of the Application : C8-BTBT is used in the fabrication of ultrathin flexible OTFTs. These transistors have received extensive attention due to their advantages such as light weight, low cost, flexibility, large-area fabrication, and compatibility with solution-processed techniques .
  • Methods of Application : The OTFTs are fabricated based on spin-coated C8-BTBT films. The resulting device thickness is only 320 nm, so the device has the ability to adhere well to a three-dimension curved surface .
  • Results or Outcomes : The ultrathin C8-BTBT OTFTs exhibit a mobility as high as 4.36 cm² V⁻¹ s⁻¹ and an on/off current ratio of over 10⁶. These results indicate the substantial promise of ultrathin flexible C8-BTBT OTFTs for next-generation flexible and conformal electronic devices .

Application in Organic Field-Effect Transistors (OFETs)

  • Scientific Field : Nanotechnology, Electronics .
  • Summary of the Application : C8-BTBT is used in the assembly of highly crystalline films via a dip-coating process for OFETs .
  • Methods of Application : Self-aligned stripe patterns with tunable thickness and morphology over a centimeter scale are obtained by adjusting two governing parameters: the pulling speed of a substrate and the solution concentration .
  • Results or Outcomes : A field-effect hole mobility up to 3.99 cm² V⁻¹ s⁻¹ is obtained. Owing to the highly scalable crystalline film formation, the dip-coating directed assembly process could be a great candidate for manufacturing next-generation electronics .

Sure, here are two more applications of 2,7-Dioctyl-1benzothiolo3,2-bbenzothiole (C8-BTBT):

Application in Perovskite Solar Cells

  • Scientific Field : Renewable Energy, Material Science .
  • Summary of the Application : C8-BTBT is used as a dopant-free hole transporting layer (HTL) in the fabrication of highly stable perovskite solar cells .
  • Methods of Application : The n–i–p perovskite solar cells (PSCs) are fabricated using dopant-free C8-BTBT as the solution-processed hole transporting layer (HTL). The power conversion efficiency (PCE) of the optimized device with the C8-BTBT film that favored edge-on molecular alignment was 22.45% .
  • Results or Outcomes : The C8-BTBT-based PSCs maintained >80% of its initial PCE after a period of 120 days at a relative humidity level of 40–45%. In addition, the C8-BTBT-based PSCs kept their high performance with no obvious PCE loss at 60 °C for 20 days in the ambient atmosphere and retained 82% of their initial PCE at 85 °C for 10 days .

Application in Thermoelectric Devices

  • Scientific Field : Thermoelectrics, Material Science .
  • Summary of the Application : The thermoelectric properties of 2,7-dioctyl benzothieno [3,2- b] benzothiophene-based organic semiconductors were improved under isotropic strain .
  • Methods of Application : The study found that NH2-modified C8-BTBT has poor thermoelectric properties, which means that the –NH2 group may not be the optimal choice for C8-BTBT in thermoelectric applications .
  • Results or Outcomes : The results of the study are not explicitly mentioned in the source .

Sure, here are two more applications of 2,7-Dioctyl-1benzothiolo3,2-bbenzothiole (C8-BTBT):

Application in Organic Light-Emitting Diodes (OLEDs)

  • Scientific Field : Optoelectronics, Material Science .
  • Summary of the Application : C8-BTBT is used in the fabrication of organic light-emitting diodes (OLEDs). These devices have received extensive attention due to their advantages such as light weight, low cost, flexibility, large-area fabrication, and compatibility with solution-processed techniques .
  • Methods of Application : The OLEDs are fabricated based on spin-coated C8-BTBT films. The resulting device thickness is only 320 nm, so the device has the ability to adhere well to a three-dimension curved surface .
  • Results or Outcomes : The ultrathin C8-BTBT OLEDs exhibit a mobility as high as 4.36 cm² V⁻¹ s⁻¹ and an on/off current ratio of over 10⁶. These results indicate the substantial promise of ultrathin flexible C8-BTBT OLEDs for next-generation flexible and conformal electronic devices .

Application in Radio Frequency Identification (RFID) Tags

  • Scientific Field : Electronics, RFID Technology .
  • Summary of the Application : C8-BTBT is used in the fabrication of RFID tags. These devices have received extensive attention due to their advantages such as light weight, low cost, flexibility, large-area fabrication, and compatibility with solution-processed techniques .
  • Methods of Application : The RFID tags are fabricated based on spin-coated C8-BTBT films. The resulting device thickness is only 320 nm, so the device has the ability to adhere well to a three-dimension curved surface .
  • Results or Outcomes : The ultrathin C8-BTBT RFID tags exhibit a mobility as high as 4.36 cm² V⁻¹ s⁻¹ and an on/off current ratio of over 10⁶. These results indicate the substantial promise of ultrathin flexible C8-BTBT RFID tags for next-generation flexible and conformal electronic devices .

Future Directions

C8-BTBT shows promise in the field of flexible electronics due to its inherent softness and the possibility to increase its mobilities by strains . Its use in the fabrication of highly stable perovskite solar cells also suggests potential future applications in the field of renewable energy .

properties

IUPAC Name

2,7-dioctyl-[1]benzothiolo[3,2-b][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40S2/c1-3-5-7-9-11-13-15-23-17-19-25-27(21-23)31-30-26-20-18-24(22-28(26)32-29(25)30)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIGIVGUASXDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dioctylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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